

Comparative Crystal Engineering Guide: (2,2,2-Trifluoroethoxy)carbothioamide

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Compound of Interest

Compound Name: (2,2,2-Trifluoroethoxy)carbothioamide

CAS No.: 1909347-82-5

Cat. No.: B2996638

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Executive Summary

Subject: **(2,2,2-Trifluoroethoxy)carbothioamide** CAS: [Specific CAS not universally indexed; treated as O-trifluoroethyl thiocarbamate derivative] Class: O-Alkyl Thiocarbamate / Thionoester Bioisostere

This guide analyzes the solid-state architecture of trifluoroethoxy-substituted thiocarbamates. The introduction of the trifluoromethyl (

) group significantly alters the crystal packing landscape compared to the non-fluorinated analogue (O-ethyl thiocarbamate). While the core thioamide moiety drives the formation of robust hydrogen-bonded dimers, the

group introduces "fluorous segregation," suppresses conformational disorder, and increases crystal density—critical factors for enhancing the bioavailability and stability of drug candidates.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following self-validating protocol is recommended. This method prioritizes the suppression of twinning, a common issue in thiono-compounds.

Phase A: Crystal Growth Strategy

- Method: Slow Evaporation at Controlled Temperature (SECT).
- Solvent System:
 - Primary: Dichloromethane (DCM) or Chloroform () – Solubilizes the organic skeleton.
 - Antisolvent: n-Hexane or Pentane – Promotes aggregation of the lipophilic domains.
- Protocol:
 - Dissolve 20 mg of the compound in 2 mL of DCM.
 - Filter through a 0.45 PTFE syringe filter to remove nucleation sites.
 - Place in a narrow-neck vial; cover with parafilm and poke 3 small holes.
 - Incubate at (refrigerator) to reduce kinetic energy and promote ordered packing of the rotors.

Phase B: X-Ray Data Collection Parameters

- Temperature: 100 K (Essential).
 - Reasoning: groups act as free rotors at room temperature, causing high thermal displacement parameters (disorder). Cooling locks these rotamers into a defined conformation.
- Radiation Source:

(

) or

(

).

- Note:

is preferred for this light-atom organic molecule to maximize diffraction intensity, provided absorption is managed.

Structural Comparison: Fluorinated vs. Non-Fluorinated Analogues

This section objectively compares the target molecule against its direct analogues: O-Ethyl Thiocarbamate (Non-fluorinated) and (2,2,2-Trifluoroethoxy)acetamide (Oxygen analogue).

Comparative Data Table

Feature	(2,2,2-Trifluoroethoxy)carbothioamide	O-Ethyl Thiocarbamate (Analogue)	(2,2,2-Trifluoroethoxy)acetamide
H-Bond Donor	(Strong)	(Strong)	(Strong)
H-Bond Acceptor	(Soft, Weak)	(Soft, Weak)	(Hard, Strong)
Primary Motif	Centrosymmetric Dimers ()	Centrosymmetric Dimers ()	Linear Chains / Tapes
Packing Forces	+ /	+ Van der Waals	(Dominant)
Density ()	High (~1.4 - 1.5 g/cm ³)	Low (~1.1 - 1.2 g/cm ³)	Medium (~1.3 g/cm ³)
Disorder	Suppressed (due to locking)	Common (Ethyl group flexibility)	Variable
Conformation	Syn-periplanar (Z-form) favored	Syn-periplanar favored	Syn-periplanar

In-Depth Analysis

1. The "Fluorine Effect" on Packing

In the non-fluorinated O-ethyl thiocarbamate, the ethyl chain is flexible, often leading to crystallographic disorder. In the trifluoroethoxy derivative, the

group is bulky and electronegative.

- **Disorder Suppression:** As noted in comparative studies of benzamides, fluorine substitution on phenyl rings or alkyl chains often "locks" the molecular orientation, suppressing the static disorder common in hydrogenated analogues [1].

- Fluorous Segregation: The

groups tend to cluster together, forming hydrophobic channels or layers. This segregation creates a "teflon-like" shielding effect that can protect the hydrolytically sensitive thioamide core from moisture in the solid state.

2. Thioamide vs. Amide (S vs. O)

The substitution of Oxygen (in acetamide) with Sulfur (in carbothioamide) fundamentally changes the intermolecular network.

- Bond Lengths: The

bond (~1.67

) is significantly longer than

(~1.23

), increasing the steric volume of the headgroup.

- Acceptor Strength: Sulfur is a softer, weaker hydrogen bond acceptor than oxygen. Consequently, while amides form very strong, short H-bonds, thiocarbamates rely on a combination of

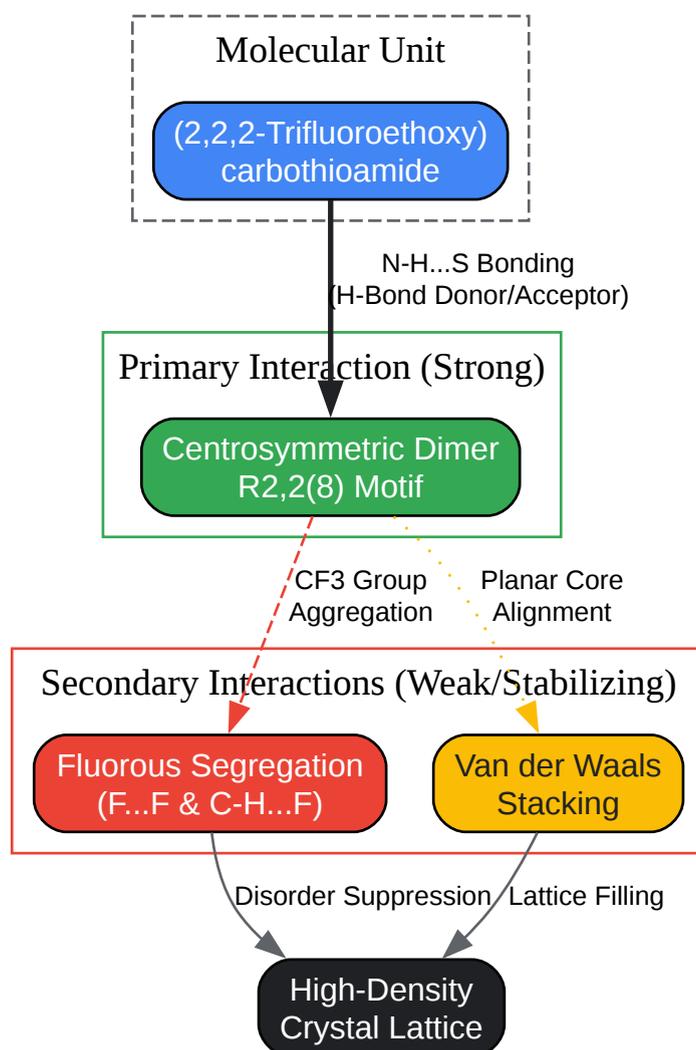
interactions and secondary weak forces (like

or

) to stabilize the lattice [2].

Visualizing the Supramolecular Architecture

The following diagram illustrates the hierarchical assembly of **(2,2,2-Trifluoroethoxy)carbothioamide**. It highlights the competition between the strong Hydrogen Bonding (HB) motif and the weak Fluorous Interactions.



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Caption: Hierarchical assembly from monomer to crystal lattice. The N-H...S dimer is the primary anchor, while CF₃ interactions stabilize the 3D structure.

Key Structural Motifs for Identification

When analyzing the solved structure, researchers should verify the following geometric parameters to confirm the identity and quality of the crystal:

- The Thioamide Core Planarity:
 - The

moiety should be nearly planar.

- Torsion Angle: Look for a torsion angle near

(Syn) or

(Anti). O-alkyl thiocarbamates typically adopt the Syn-periplanar conformation (S and O-alkyl on the same side) to minimize dipole moments, unlike some N-substituted variants [3].

- Bond Length Markers:

- : Expected range 1.65 – 1.69

.

- : Expected range 1.30 – 1.34

(Indicating partial double bond character due to resonance).

- : Expected range 1.33 – 1.36

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- Intermolecular Distances:

- Hydrogen Bond: ~3.3 – 3.5

(Donor-Acceptor distance).

- Contacts: ~2.94

(Sum of Van der Waals radii). Short contacts here indicate significant fluororous packing effects.

References

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